Perfluorodecalin
Overview
Description
Mechanism of Action
Target of Action
Perfluorodecalin (PFD) is a perfluorocarbon (PFC) that primarily targets the respiratory system . It has a unique ability to dissolve large amounts of gases, particularly oxygen . This makes it an effective oxygen carrier, which is especially useful in medical applications where oxygen supply is critical .
Mode of Action
This compound interacts with its targets by dissolving and carrying gases. It can dissolve up to 403 mL of oxygen per liter at 1 atmosphere . This is due to the extreme hydrophobicity of PFCs, which necessitates the use of emulsifiers to bypass the immiscibility with aqueous media, such as blood . This property allows PFD to transport significant amounts of oxygen to areas where it is needed, such as wound sites or oxygen-deprived tissues .
Biochemical Pathways
For example, it can enhance wound healing by delivering additional oxygen to the wound site .
Pharmacokinetics
Due to its chemical and biological inertness, it is believed to be stable and resistant to metabolic breakdown . Its hydrophobic nature suggests that it may have a tendency to partition into organic matter .
Result of Action
The primary result of this compound’s action is the enhanced delivery of oxygen. This can accelerate wound healing and potentially improve outcomes in other medical applications where oxygen supply is critical . Additionally, PFD has been shown to have potential in the treatment of decompression sickness .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its ability to dissolve gases is influenced by pressure and temperature . Furthermore, PFD is chemically and biologically inert and stable up to 400 °C, suggesting that it is resistant to degradation in various environmental conditions .
Preparation Methods
Perfluorodecalin is typically synthesized through the fluorination of tetralin or decalin using cobalt (III) fluoride in the Fowler process . This method involves several steps of purification to achieve the desired product. Industrial production methods also utilize similar fluorination techniques, ensuring high purity and consistency in the final product .
Chemical Reactions Analysis
Perfluorodecalin is known for its chemical inertness, meaning it does not readily undergo common chemical reactions such as oxidation, reduction, or substitution . This stability is attributed to the strong carbon-fluorine bonds present in the molecule. it can participate in reactions under specific conditions, such as in the presence of strong reagents or catalysts. For example, it can be used as a solvent in fluorous media for reactions like the Biginelli-type reaction catalyzed by ytterbium bis(perfluorooctanesulfonyl)imide .
Scientific Research Applications
Perfluorodecalin has a wide range of scientific research applications due to its unique properties:
Comparison with Similar Compounds
Perfluorodecalin is part of the broader class of perfluorocarbons, which are known for their gas-dissolving capabilities and chemical inertness . Similar compounds include:
Perfluorooctyl bromide: Another perfluorocarbon with high oxygen solubility, used in similar applications.
Tert-butylperfluorocyclohexane: Known for its stability and use in medical and industrial applications.
Dodecafluoropentane: Utilized in medical imaging and as a contrast agent.
Perftoran: A blood substitute that also contains perfluoro-N-(4-methylcyclohexyl)-piperidine.
This compound stands out due to its specific combination of stability, high gas solubility, and versatility in various applications, making it a unique and valuable compound in scientific research and industry .
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,4a,5,5,6,6,7,7,8,8,8a-octadecafluoronaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10F18/c11-1-2(12,5(17,18)9(25,26)7(21,22)3(1,13)14)6(19,20)10(27,28)8(23,24)4(1,15)16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWEYRJFJVCLAGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(C(C(C(C2(F)F)(F)F)(F)F)(F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10F18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046511, DTXSID201015480, DTXSID801021518 | |
Record name | Perflunafene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-Perfluorodecalin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201015480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-Perfluorodecahydronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801021518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
306-94-5, 60433-11-6, 60433-12-7 | |
Record name | Perfluorodecalin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=306-94-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Perflunafene [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306945 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | cis-Perfluorodecalin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060433116 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-Perfluorodecalin | |
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Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perfluorodecalin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16292 | |
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Record name | Perfluorodecalin | |
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Record name | Naphthalene, 1,1,2,2,3,3,4,4,4a,5,5,6,6,7,7,8,8,8a-octadecafluorodecahydro- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Perflunafene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-Perfluorodecalin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201015480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-Perfluorodecahydronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801021518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Perflunafene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.631 | |
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Record name | 60433-11-6 | |
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URL | https://echa.europa.eu/information-on-chemicals | |
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Record name | PERFLUNAFENE | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the downstream effects of perfluorodecalin on alveolar macrophages?
A2: Studies indicate that exposing alveolar macrophages to this compound in vitro reduces their production of hydrogen peroxide, tumor necrosis factor α, and nitric oxide in response to stimuli. [] This suggests a potential mechanism for the decreased pulmonary inflammation observed in animals treated with partial liquid ventilation using this compound during acute lung injury.
Q2: What is the molecular formula and weight of this compound?
A3: this compound has the molecular formula C10F18 and a molecular weight of 462.07 g/mol. []
Q3: Is there any spectroscopic data available for this compound?
A4: While specific spectroscopic data isn't extensively discussed in the provided research, Fourier-transform infrared spectroscopy (FTIR) measurements at a wavelength of 6.45 μm revealed a molar absorption coefficient (μa) of 3 mm−1 for this compound. []
Q4: How does this compound perform as a medium for electrocautery?
A6: Research suggests that this compound, due to its non-conductive properties, allows for effective electrocauterization, comparable to media like air, glycine, and glycerine. [] This characteristic makes it a potential medium for endoscopic surgeries, where conventional electrocautery in electrolyte-containing fluids is challenging.
Q5: Have there been any computational studies on this compound?
A8: Yes, computational chemistry has been employed to predict the environmental fate properties of this compound, including its octanol-water partition coefficient, water solubility, and Henry's law constant. [] These studies suggest this compound is highly hydrophobic and tends to partition into the atmosphere.
Q6: What are the strategies to improve the stability and bioavailability of this compound formulations?
A10: Lyophilization has been explored as a promising approach to improve the long-term storage stability of this compound-filled albumin-based nanocapsules, potentially enhancing their suitability for use as artificial oxygen carriers. []
Q7: What are the SHE considerations for using this compound?
A7: The provided research primarily focuses on the biomedical and chemical aspects of this compound. While not explicitly discussed, adherence to standard safety and handling procedures for chemicals is crucial. Researchers should consult relevant safety data sheets and regulatory guidelines for safe handling and disposal practices.
Q8: What is the in vivo circulatory half-life of this compound-filled poly(n-butyl-cyanoacrylate) nanocapsules?
A12: In anesthetized rats, these nanocapsules exhibited a circulatory half-life (t1/2) of 30 minutes. [] This relatively short half-life highlights the need for further optimization to enhance their circulatory persistence for potential therapeutic applications.
Q9: Has this compound been tested in clinical trials for any applications?
A13: The provided research mentions the use of this compound in various animal models and experimental settings. While some clinical experiences are mentioned, particularly in ophthalmological applications, [, , , , , , , ] comprehensive clinical trial data to assess its efficacy and safety in humans is limited within the scope of these studies.
Q10: What is the efficacy of this compound as an oxygen carrier for ex vivo organ perfusion?
A14: In isolated Langendorff heart preparations, this compound-filled albumin-based nanocapsules successfully reoxygenated hypoxic hearts, demonstrating their ability to transport and deliver oxygen to tissues. [] This finding suggests their potential for organ preservation and transplantation research.
Q11: Is there any evidence of resistance development to this compound?
A11: The concept of resistance to this compound, as it is not a drug with a specific biological target, is not directly applicable based on the provided research.
Q12: What are the potential toxic effects of this compound?
A16: While generally considered biocompatible, prolonged intraocular retention of this compound can lead to detrimental effects on corneal and retinal tissues. [, , , ] In a preclinical study using rats, intravenous infusion of this compound-filled nanocapsules resulted in transient hypotension, impaired hepatic microcirculation, and organ damage to the liver, spleen, and small intestine. []
Q13: What are the strategies for targeted delivery of this compound?
A17: The research highlights the use of this compound primarily as a temporary vitreous substitute in ophthalmological surgeries and as a potential component of artificial oxygen carriers. [, , , , , , ] Specific strategies for its targeted delivery to other tissues or organs are not extensively discussed in the provided studies.
Q14: What analytical techniques are used to study this compound?
A14: Various analytical techniques have been employed in the research, including:
- Gas chromatography: To quantify this compound concentrations. []
- Fluorescence microscopy: To visualize the distribution of this compound within cells and tissues. []
- Electron microscopy: To examine the ultrastructural changes in tissues exposed to this compound. []
- Electrophysiological assessments: To evaluate the functional impact of this compound on retinal and corneal tissues. []
- Small-angle neutron scattering (SANS): To study the structural properties of this compound emulsions and their temperature-induced gelation. []
Q15: What is the environmental fate of this compound?
A20: Computational models predict that this compound, due to its high hydrophobicity and vapor pressure, tends to partition into the atmosphere. [] Its persistence and potential degradation pathways in the environment require further investigation to assess potential long-term ecological effects.
Q16: What is the solubility of this compound?
A21: this compound exhibits extremely low solubility in water, a characteristic attributed to its perfluorinated structure. [] This property is advantageous for its use as a vitreous substitute but poses challenges for formulating stable emulsions for other applications.
Q17: What are the quality control measures for this compound used in biomedical applications?
A17: While specific quality control measures aren't detailed in the research, it's imperative to ensure the purity and sterility of this compound used in any biomedical application. Standard sterilization techniques and adherence to good manufacturing practices are crucial.
Q18: Does this compound elicit an immune response?
A18: The research primarily focuses on the physical and chemical properties of this compound and its applications as a vitreous substitute and potential oxygen carrier. Information regarding its potential immunogenicity is not extensively discussed in these studies.
Q19: What is the biocompatibility of this compound?
A25: While this compound is generally considered biocompatible, the research highlights potential toxicity issues with prolonged intraocular retention. [, , , ] Further research is necessary to comprehensively assess its long-term biocompatibility in various applications.
Q20: Are there any alternatives to this compound for its various applications?
A20: Yes, several alternatives exist depending on the specific application:
- Vitreous substitutes: Silicone oil and other perfluorocarbon liquids like perfluoro-n-octane are alternatives, each with its own advantages and disadvantages. [, ]
- Oxygen carriers: Hemoglobin-based oxygen carriers (HBOCs) and other perfluorocarbon emulsions are being explored as potential blood substitutes. []
Q21: What are the key milestones in this compound research?
A28: The development of stable this compound emulsions using novel surfactants like Butronic U-1 marks a significant milestone. [] Similarly, exploring lyophilization techniques for long-term storage of this compound-filled nanocapsules represents another important advancement. []
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